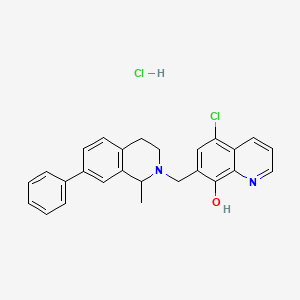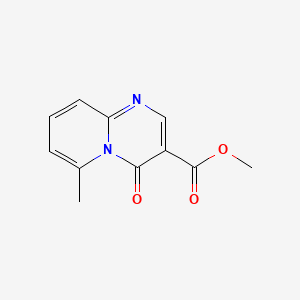
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, which includes a pyridinium ion and a dichloropropenyl group, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride typically involves the reaction of pyridine with 1,2-dichloropropene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The double bond in the dichloropropenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of materials with specific properties, such as ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
2-Chloro-1-methylpyridinium iodide: Known for its use as a reagent in organic synthesis.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide: Used in the derivatization of carbonyl compounds.
The uniqueness of this compound lies in its specific structure and the presence of the dichloropropenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
35850-95-4 |
|---|---|
Fórmula molecular |
C8H8Cl3N |
Peso molecular |
224.5 g/mol |
Nombre IUPAC |
1-(1,2-dichloroprop-1-enyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H8Cl2N.ClH/c1-7(9)8(10)11-5-3-2-4-6-11;/h2-6H,1H3;1H/q+1;/p-1 |
Clave InChI |
JIRWUMDGRLCQIT-UHFFFAOYSA-M |
SMILES canónico |
CC(=C([N+]1=CC=CC=C1)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

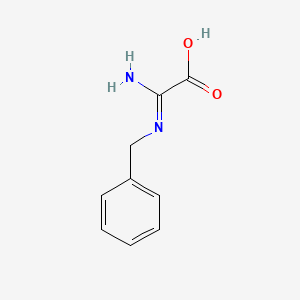
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
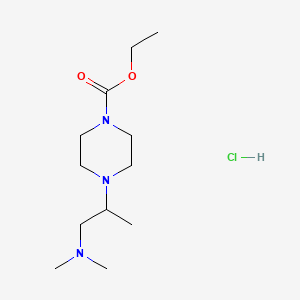
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)

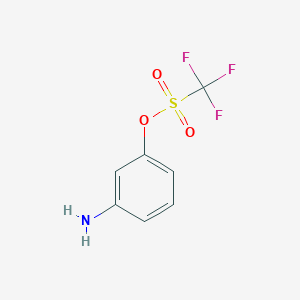
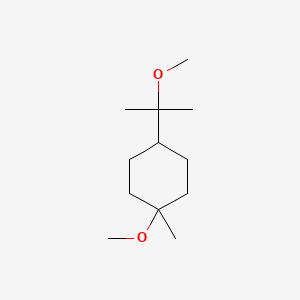
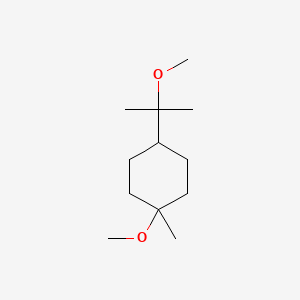
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
